Cas no 99353-00-1 (Methyl rosmarinate)

Methyl rosmarinate structure
Methyl rosmarinate structure
商品名:Methyl rosmarinate
CAS番号:99353-00-1
MF:C19H18O8
メガワット:374.3414
MDL:MFCD20260544
CID:837367
PubChem ID:6479915

Methyl rosmarinate 化学的及び物理的性質

名前と識別子

    • Benzenepropanoic acid, α-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3,4-dihydroxy-, methyl ester, (αR)-
    • Benzenepropanoic acid, α-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3,4-dihydroxy...
    • Methyl rosmarinate
    • [ "" ]
    • BDBM50210054
    • W1804
    • (R,E)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl 3-(3,4-dihydroxyphenyl)acrylate
    • 3-(3,4-dihydroxy-phenyl)-acrylic acid 2-(3,4-dihydroxy-phenyl)-1-methoxy carbonyl-ethyl ester
    • methyl (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-propanoate
    • Benzenepropanoic acid, .alpha.-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-3,4-dihydroxy-
    • methylrosmarinate
    • Benzenepropanoic acid,a-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-3,4-dihydroxy-,methyl ester, (aR)-
    • 99353-00-1
    • Methylrosmarinic acid
    • (R)-3-(3,4-Dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl (E)-3-(3,4-dihydroxyphenyl)acrylate
    • CS-0023747
    • AS-83668
    • CHEMBL241405
    • (+)-Methyl rosmarinate
    • HY-N3266
    • AKOS037515147
    • F82128
    • SCHEMBL12410151
    • methyl (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoate
    • Benzenepropanoic acid, .alpha.-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-3,4-dihydroxy-, methyl ester, (.alpha.R)-
    • DTXSID901316093
    • CHEBI:175804
    • (R)-3-(3,4-Dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl(E)-3-(3,4-dihydroxyphenyl)acrylate
    • methyl (2R)-3-(3,4-dihydroxyphenyl)-2-((E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl)oxypropanoate
    • DA-65392
    • MDL: MFCD20260544
    • インチ: 1S/C19H18O8/c1-26-19(25)17(10-12-3-6-14(21)16(23)9-12)27-18(24)7-4-11-2-5-13(20)15(22)8-11/h2-9,17,20-23H,10H2,1H3/b7-4+/t17-/m1/s1
    • InChIKey: XHALVRQBZGZHFE-BBOMDTFKSA-N
    • ほほえんだ: O(C(/C(/[H])=C(\[H])/C1C([H])=C([H])C(=C(C=1[H])O[H])O[H])=O)[C@@]([H])(C(=O)OC([H])([H])[H])C([H])([H])C1C([H])=C([H])C(=C(C=1[H])O[H])O[H]

計算された属性

  • せいみつぶんしりょう: 374.100168g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.7
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 8
  • 回転可能化学結合数: 8
  • どういたいしつりょう: 374.100168g/mol
  • 単一同位体質量: 374.100168g/mol
  • 水素結合トポロジー分子極性表面積: 134Ų
  • 重原子数: 27
  • 複雑さ: 534
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 374.3

じっけんとくせい

  • 色と性状: Powder
  • ようかいど: 268.4 mg/L @ 25 °C (est)
  • PSA: 133.52000
  • LogP: 1.84970

Methyl rosmarinate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN1928-25 mg
Methyl rosmarinate
99353-00-1 97.52%
25mg
¥ 6,543 2023-07-10
Chengdu Biopurify Phytochemicals Ltd
BP3256-10mg
Methyl rosmarinate
99353-00-1 98%
10mg
$115 2023-09-19
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce57432-5mg
Methyl rosmarinate
99353-00-1 98%
5mg
¥0.00 2023-09-07
TargetMol Chemicals
TN1928-10mg
Methyl rosmarinate
99353-00-1 99.62%
10mg
¥ 2480 2024-07-19
TargetMol Chemicals
TN1928-25mg
Methyl rosmarinate
99353-00-1 99.62%
25mg
¥ 3970 2024-07-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1928-10 mg
Methyl rosmarinate
99353-00-1 99.62%
10mg
¥3635.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1928-25 mg
Methyl rosmarinate
99353-00-1 99.62%
25mg
¥6543.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1928-50 mg
Methyl rosmarinate
99353-00-1 99.62%
50mg
¥9815.00 2022-04-26
S e l l e c k ZHONG GUO
E2002-5mg
Methyl rosmarinate
99353-00-1
5mg
¥9082.71 2022-04-26
TargetMol Chemicals
TN1928-10 mg
Methyl rosmarinate
99353-00-1 97.52%
10mg
¥ 3,635 2023-07-10

Methyl rosmarinate 関連文献

Methyl rosmarinateに関する追加情報

Methyl rosmarinate (CAS No. 99353-00-1): A Comprehensive Overview of Its Applications and Recent Research Findings

Methyl rosmarinate, with the chemical identifier CAS No. 99353-00-1, is a naturally occurring ester derivative that has garnered significant attention in the field of pharmaceuticals and natural product chemistry. This compound, derived from rosmarinic acid, is known for its diverse biological activities and potential therapeutic applications. The growing interest in methyl rosmarinate stems from its unique chemical structure and the promising results obtained from various preclinical and clinical studies.

The molecular structure of methyl rosmarinate consists of a carboxylate ester group attached to a rosmarinic acid backbone. This unique configuration contributes to its remarkable pharmacological properties, making it a subject of extensive research in the development of novel therapeutic agents. The compound's ability to interact with multiple biological targets has opened up new avenues for treating a range of diseases, including inflammation-related disorders, neurodegenerative conditions, and metabolic syndromes.

Recent studies have highlighted the anti-inflammatory properties of methyl rosmarinate, particularly its role in modulating inflammatory pathways such as NF-κB and MAPK. These pathways are crucial in the development of chronic inflammatory diseases, and the ability of methyl rosmarinate to inhibit their activation suggests its potential as an anti-inflammatory agent. For instance, a study published in the journal Phytochemistry demonstrated that methyl rosmarinate significantly reduced inflammation in animal models of arthritis by downregulating pro-inflammatory cytokine production.

In addition to its anti-inflammatory effects, methyl rosmarinate has shown promising neuroprotective properties. Research indicates that this compound may help protect against neurodegenerative diseases such as Alzheimer's and Parkinson's by scavenging reactive oxygen species (ROS) and preventing oxidative damage to neuronal cells. A study published in Neuropharmacology reported that methyl rosmarinate attenuated neurotoxicity induced by β-amyloid peptides in vitro, suggesting its potential as a therapeutic agent for cognitive disorders.

The compound's metabolic effects have also been extensively studied. Methyl rosmarinate has been shown to improve insulin sensitivity and reduce glucose levels in animal models of diabetes. This effect is attributed to its ability to enhance glucose uptake in adipocytes and muscle cells, thereby promoting better glycemic control. A study published in Diabetes Research and Clinical Practice demonstrated that oral administration of methyl rosmarinate significantly reduced blood glucose levels and improved insulin sensitivity in diabetic mice.

The pharmacokinetic profile of methyl rosmarinate is another area of interest. Studies have shown that the compound exhibits good oral bioavailability and rapid absorption after administration. Its metabolic stability allows it to be processed efficiently by the liver, leading to prolonged half-life and sustained therapeutic effects. This makes methyl rosmarinate a promising candidate for oral formulations aimed at chronic disease management.

The synthesis of methyl rosmarinate is another important aspect that has been explored extensively. Traditional methods involve the esterification of rosmarinic acid using methanol in the presence of an acid catalyst. However, recent advancements in green chemistry have led to the development of more sustainable synthetic routes, such as enzymatic esterification using lipases. These methods not only improve yield but also reduce environmental impact, making them more suitable for large-scale production.

The safety profile of methyl rosmaritate has been evaluated through various toxicological studies. These studies have shown that the compound is well-tolerated at therapeutic doses with minimal side effects. However, further research is needed to fully understand its long-term safety profile and potential interactions with other medications. Clinical trials are currently underway to assess the efficacy and safety of methyl rosmaritate in humans for various therapeutic indications.

In conclusion, methyl rosmaritate (CAS No. 99353-00-1) is a versatile compound with significant potential in pharmaceutical applications. Its diverse biological activities, coupled with its favorable pharmacokinetic profile, make it an attractive candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in the field of medicinal chemistry.

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